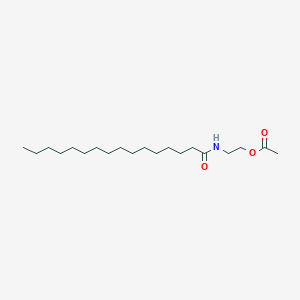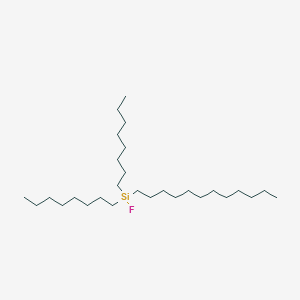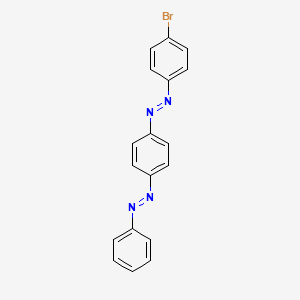
2-Benzoxepin-1,3-dione, 4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxepin-1,3-dione, 4,5-dihydro- is an organic compound with the molecular formula C10H8O3. It belongs to the class of benzoxepines, which are characterized by a benzene ring fused to an oxepine ring, an unsaturated seven-membered heterocycle with one oxygen atom replacing a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxepin-1,3-dione, 4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-hydroxyaryl ketones with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the benzoxepin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxepin-1,3-dione, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzoxepin compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Benzoxepin-1,3-dione, 4,5-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to interact with benzodiazepine receptors, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. This interaction results in sedative-hypnotic effects . The compound’s ability to inhibit certain enzymes also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1-benzoxepin-3(2H)-one: Another benzoxepin derivative with similar structural features.
2,3-Dihydro-1,5-benzoxazepin-4(5H)-one: A related compound with a nitrogen atom in the ring structure.
Uniqueness
2-Benzoxepin-1,3-dione, 4,5-dihydro- is unique due to its specific ring structure and the presence of two carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, differentiating it from other benzoxepin derivatives .
Properties
CAS No. |
5714-98-7 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,5-dihydro-2-benzoxepine-1,3-dione |
InChI |
InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2 |
InChI Key |
HRFWMPCKIIJNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





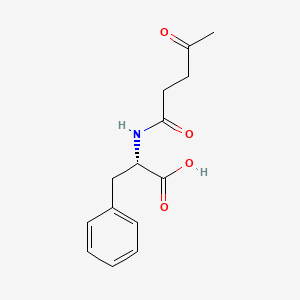
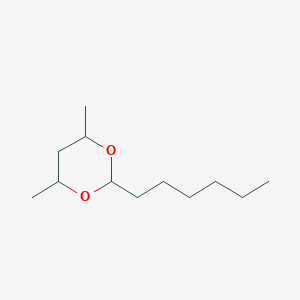
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
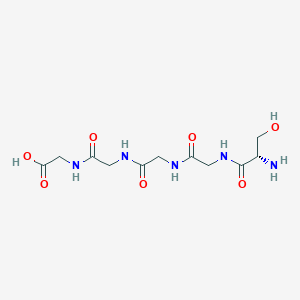

![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
